5-Nitro-2-furaldehyde thiosemicarbazone
Description
Structure
3D Structure
Properties
IUPAC Name |
[(5-nitrofuran-2-yl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3S/c7-6(14)9-8-3-4-1-2-5(13-4)10(11)12/h1-3H,(H3,7,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHTDIIQSYUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831-71-0 | |
| Record name | 5-Nitrofurfural thiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Derivatization of 5 Nitro 2 Furaldehyde Thiosemicarbazone
Conventional Synthesis Pathways
The traditional and most common method for synthesizing 5-nitro-2-furaldehyde (B57684) thiosemicarbazone involves a direct condensation reaction between its primary precursors.
Condensation Reactions of Precursors
The fundamental synthesis of 5-nitro-2-furaldehyde thiosemicarbazone is achieved through the condensation reaction of 5-nitro-2-furaldehyde with thiosemicarbazide (B42300). chempap.orgnih.govjournalcsij.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). chempap.org The process involves dissolving 5-nitro-2-furaldehyde in boiling ethanol, to which an aqueous solution of thiosemicarbazide is added. chempap.org The reaction mixture is then allowed to stand, leading to the precipitation of the crystalline product. chempap.org
A similar approach can be used for related compounds. For instance, the condensation of 5-(nitrophenyl)-2-furaldehydes with various nitrogen bases in ethanol has been shown to produce high yields of the corresponding condensation products. chempap.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The reaction time for the condensation of 5-(nitrophenyl)-2-furaldehydes with nitrogen bases in ethanol is typically one to two hours. chempap.org However, the addition of a catalytic amount of concentrated hydrochloric acid can significantly accelerate the reaction, completing it in just a few minutes. chempap.org
The choice of solvent and the method of purification also play a significant role. For example, recrystallization from a suitable solvent is a common practice to obtain a pure crystalline product. chempap.org The synthesis of related thiosemicarbazide derivatives has been optimized by studying the dependence of the reaction's yield on various parameters, aiming to conserve precursor materials, energy, and time. nih.gov
Synthesis of Analogues and Derivatives
The structural framework of this compound offers numerous possibilities for chemical modification to create a diverse library of analogues and derivatives with potentially enhanced properties.
Introduction of Heterocyclic Moieties (e.g., Nitrofuranthiazoles via Hantzsch Thiazole (B1198619) Synthesis)
A significant strategy for derivatization involves the introduction of other heterocyclic rings. The Hantzsch thiazole synthesis is a classic and versatile method for constructing a thiazole ring. chemhelpasap.comsynarchive.commdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction mechanism commences with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom on the ketone's carbonyl group to form the thiazole ring. chemhelpasap.com This method is known for its high yields and operational simplicity. chemhelpasap.com
Modifications to the standard Hantzsch synthesis have been developed to accommodate a wider range of substrates and to achieve stereoselective synthesis of functionalized thiazoles. researchgate.net For example, the Holzapfel-Meyers-Nicolaou modification allows for the synthesis of thiazoles derived from amino acids with minimal loss of optical purity. researchgate.net This procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated to yield the thiazole. researchgate.net
Functional Group Modifications and Their Synthetic Accessibility
Modifying the functional groups on the this compound scaffold is another key approach to generating new derivatives. This can involve alterations to the nitro group, the furan (B31954) ring, or the thiosemicarbazone moiety. For instance, a series of 5-(nitrophenyl)-2-furfurylidene derivatives have been prepared by condensing 5-(nitrophenyl)-2-furaldehydes with various nitrogen-containing bases. chempap.org
Furthermore, the synthesis of various 5-nitro-2-furfurylidene derivatives has been accomplished through the reaction of 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one with different 2-aminobenzothiazoles. researchgate.net The coordination of metal ions to the thiosemicarbazone ligand has also been explored, leading to the synthesis of gold(I) complexes. nih.gov These complexes are formed by reacting the thiosemicarbazone ligand with a gold(I) precursor, where the thiosemicarbazone acts as a monodentate ligand, coordinating through the sulfur atom. nih.gov
Crystallization Studies and Polymorphism
The solid-state structure of this compound and its ability to form different crystalline structures, known as polymorphs, are critical aspects of its chemical characterization.
A study on this compound revealed the existence of polymorphism. nih.govnih.gov While the pure compound was initially synthesized in a single polymorphic form, recrystallization from dimethylformamide (dmf), either pure or in a mixture with other solvents, led to the formation of two distinct polymorphic solvates. nih.gov Specifically, the slow evaporation of a dmf solution of the compound yielded the α-form of the dmf solvate (1·dmfα), whereas crystallization from a methanol (B129727):dmf mixture produced the β-form (1·dmfβ). nih.gov
The study of polymorphism is essential as different polymorphs of a compound can exhibit distinct physical properties, which can influence its behavior and application. The investigation into the crystal structures of this compound and its related compounds helps in understanding the intermolecular interactions and packing arrangements that govern the formation of different polymorphs. nih.govnih.gov
Generation and Characterization of Polymorphic Forms
The study of polymorphism in this compound reveals the compound's ability to exist in different crystalline forms, particularly as solvates. nih.gov While the pure compound has been synthesized in a single polymorphic form, the introduction of specific solvents during crystallization can lead to the formation of new solvatomorphic structures. nih.gov A solvate is a crystal form in which molecules of the crystallization solvent are incorporated into the crystal lattice of the compound.
Research has successfully generated and characterized two polymorphic forms of a dimethylformamide (dmf) solvate of this compound. nih.gov These are designated as 1·dmfα and 1·dmfβ . The generation of these forms is highly dependent on the specific crystallization conditions. The 1·dmfα polymorph was obtained through the slow evaporation of a pure dimethylformamide solution of the compound. In contrast, the 1·dmfβ form was crystallized from a mixed solvent system of methanol and dimethylformamide in a 1:1 volume ratio. nih.gov
The characterization of these forms involves comparing them to the starting, unsolvated form of this compound and to each other. Techniques such as single-crystal X-ray diffraction are crucial for determining the precise three-dimensional arrangement of molecules in the crystal, confirming the inclusion of solvent molecules, and distinguishing between the different packing arrangements of the polymorphs. nih.govnih.gov Infrared (IR) spectroscopy is another key method used, as changes in the strength and position of IR absorption bands can indicate different intermolecular interactions and molecular conformations caused by the polymorphic and solvatomorphic effects. nih.govnih.gov
Coordination Chemistry and Metal Complexation of 5 Nitro 2 Furaldehyde Thiosemicarbazone
Ligand Properties and Chelation Behavior
5-Nitro-2-furaldehyde (B57684) thiosemicarbazone, a derivative of thiosemicarbazones, exhibits versatile coordination behavior, acting as a chelating ligand that forms stable complexes with a variety of transition metal ions. nih.gov The coordination versatility of thiosemicarbazones, including the 5-nitrofuryl derivative, is a significant aspect of their chemistry. mdpi.com
Thiosemicarbazones are known for their ability to act as polydentate ligands. researchgate.net The coordination mode is often influenced by the nature of the metal ion and the substituents on the thiosemicarbazone backbone. nih.gov Typically, thiosemicarbazones coordinate to metal ions in a bidentate fashion through the sulfur atom and one of the hydrazinic nitrogen atoms, forming a stable five-membered chelate ring. nih.govicm.edu.pl This bidentate N,S-donor coordination is a common feature in their metal complexes. nih.gov
However, other coordination modes are also possible. For instance, monodentate coordination solely through the sulfur atom has been reported, although it is less common. icm.edu.pl In some cases, particularly with certain gold(I) complexes, the 5-nitrofuryl-containing thiosemicarbazone can act as a monodentate ligand, coordinating through the sulfur atom. nih.gov Bidentate coordination through the sulfur and hydrazine (B178648) nitrogen atoms has also been observed in some metal complexes. nih.gov Furthermore, the presence of additional donor atoms can lead to multidentate coordination, resulting in complexes with higher coordination numbers. icm.edu.pl
In specific instances, such as with some ruthenium and osmium complexes, salicylaldehyde (B1680747) thiosemicarbazone has been shown to coordinate as a bidentate N,S-donor, but forms an unusual four-membered chelate ring. ias.ac.in The formation of dimeric metal compounds with 5-nitrofuryl containing thiosemicarbazone has also been noted. nih.gov
The chelation of 5-Nitro-2-furaldehyde thiosemicarbazone with transition metal ions leads to the formation of stable metal-organic complexes. icm.edu.pl The stability of these complexes is a key feature, contributing to their diverse applications. nih.gov The bidentate coordination mode, in particular, results in the formation of stable complexes with transition metal ions. icm.edu.pl
The stability of these complexes can be influenced by the solvent environment. For example, studies on gold(I) complexes of 5-nitrofuryl-containing thiosemicarbazones in solutions like dichloromethane (B109758) and DMSO have shown the formation of various species over time, including cationic monometallic and dimeric species. nih.gov The formation of neutral dimeric species with a deprotonated thiosemicarbazone ligand, featuring a metal-metal bond, has also been characterized by X-ray crystallography. nih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes are often microcrystalline solids, stable in air, and soluble in solvents like DMF and DMSO.
A variety of complexes with divalent transition metals have been synthesized and characterized. For instance, complexes of Co(II), Ni(II), Cu(II), and Cd(II) with 5-methylfurfural (B50972) thiosemicarbazone have been prepared, leading to two series of complexes: [M(M5FTSC)₂X₂] and [M(M5FTSC)X₂]. capes.gov.brcore.ac.uk In the Co(II), Ni(II), and Cu(II) complexes, the metal center is coordinated through the sulfur and azomethine nitrogen atoms. core.ac.uk
Similarly, the synthesis of Cu(II), Ni(II), and Zn(II) complexes with salicylidene thiosemicarbazones has been reported. The reaction of 5-chloro-2-furaldehyde (B1586146) thiosemicarbazone with Ni(II), Cu(II), and Zn(II) salts has also led to the successful preparation of the corresponding metal complexes. journalcsij.com In many of these complexes, the thiosemicarbazone ligand acts as a bidentate donor, coordinating through the sulfur and a nitrogen atom. nih.gov
Table 1: Examples of Divalent Transition Metal Complexes with Thiosemicarbazone Derivatives
| Metal Ion | Ligand | Complex Formula | Coordination | Reference |
| Cu(II) | 5-methylfurfural thiosemicarbazone | [CuCl₂(M5FTSC)] | S, N | capes.gov.brcore.ac.uk |
| Ni(II) | 5-methylfurfural thiosemicarbazone | [Ni(M5FTSC)₂X₂] | S, N | capes.gov.brcore.ac.uk |
| Co(II) | 5-methylfurfural thiosemicarbazone | [Co(M5FTSC)₂X₂] | S, N | capes.gov.brcore.ac.uk |
| Zn(II) | Salicylidene thiosemicarbazones | [Zn(L)₂] | O, N, S | |
| Cu(II) | 5-chloro-2-furaldehyde thiosemicarbazone | Not specified | Not specified | journalcsij.com |
| Ni(II) | 5-chloro-2-furaldehyde thiosemicarbazone | Not specified | Not specified | journalcsij.com |
Complexes of this compound and related ligands have also been prepared with other metal ions like Ruthenium(II) and Palladium(II). The synthesis of novel Ruthenium(II) cyclopentadienyl (B1206354) thiosemicarbazone complexes has been reported, resulting in cationic mononuclear complexes of the type [RuCp(PPh₃)L]. researchgate.net In these complexes, the thiosemicarbazone ligand acts as a mononegative bidentate chelating ligand, coordinating to the Ru(II) ion via the imine nitrogen and the thione sulfur atoms to form a five-membered chelate ring. researchgate.net
Ruthenium(II) complexes with thiosemicarbazones of pyridine-2-aldehyde have also been synthesized with the general formula [Ru(PPh₃)₂(LH)₂]X₂. researchgate.net Palladium(II) complexes of 5-substituted isatin (B1672199) thiosemicarbazones have been synthesized and characterized as well. mdpi.com Dinuclear bis-bidentate palladium complexes with phosphine (B1218219) ligands have also been prepared and structurally characterized. mdpi.com
Table 2: Examples of Other Metal Complexes with Thiosemicarbazone Derivatives
| Metal Ion | Ligand | Complex Type/Formula | Coordination | Reference |
| Ru(II) | 2-acetylpyridine-4(N)-substituted thiosemicarbazones | [RuCp(PPh₃)L] | N, S | researchgate.net |
| Ru(II) | Pyridine-2-aldehyde thiosemicarbazones | [Ru(PPh₃)₂(LH)₂]X₂ | N, S | researchgate.net |
| Pd(II) | 5-substituted isatin thiosemicarbazones | Not specified | Not specified | mdpi.com |
| Pd(II) | Salicylaldehyde thiosemicarbazone derivative | Bis-ligand palladium complex | N, S | mdpi.com |
A range of advanced spectroscopic techniques are crucial for the structural elucidation of these metal complexes. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is widely used to determine the coordination sites of the ligand. nih.govchemrxiv.org Significant changes in the vibrational frequencies of the C=S and C=N groups upon complexation provide evidence for the involvement of the sulfur and azomethine nitrogen atoms in bonding to the metal ion. nih.govresearchgate.net For instance, in gold(I) complexes, coordination through the sulfur atom is evidenced by significant changes in the ν(C=S) band region. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes and can help in determining their geometry. The electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 5-methylfurfural thiosemicarbazone have been used for their characterization. capes.gov.brcore.ac.uk
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). It provides detailed information about the coordination environment and the nature of the metal-ligand bonding.
The combination of these techniques, along with others like NMR and mass spectrometry, allows for a comprehensive characterization of the structure and bonding in the metal complexes of this compound. journalcsij.com
Impact of Metal Coordination on Biological Activity
The coordination of metal ions with this compound and its derivatives is a pivotal area of research, primarily because this process can significantly alter the biological properties of the parent ligand. The formation of a metal complex can lead to substantial changes in factors like lipophilicity, cell permeability, and interaction with biological targets, often resulting in modified or enhanced bioactivity.
Enhancement of Bioactivity upon Complexation
A well-documented phenomenon in the study of thiosemicarbazones is the potentiation of their biological activity following chelation with transition metal ions. nih.govbenthamopenarchives.comdergipark.org.tr This enhancement is often attributed to the principles of Overtone's concept and Tweedy's chelation theory. The chelation process can increase the lipophilic character of the molecule, facilitating its diffusion across the lipid membranes of cells and microorganisms. Once inside the cell, the complex can exert its biological effects more efficiently.
Research has consistently shown that metal complexes of thiosemicarbazones, including those derived from 5-nitro-2-furaldehyde, exhibit greater antimicrobial, antifungal, and antitumor activities compared to the free, uncomplexed ligands. dergipark.org.trstudiamsu.mdicm.edu.pl For example, studies on copper(II) complexes with thiosemicarbazone derivatives have demonstrated a marked improvement in their antitumor activity against melanoma cells. nih.gov The cytotoxic effect was linked to DNA damage and the induction of cell cycle arrest. nih.gov
Table 1: Comparative Antitumor Activity of a Ligand and its Copper Complex
| Compound | Cell Line | Concentration (mol/L) | Inhibition of Proliferation (%) | Reference |
|---|---|---|---|---|
| 5-nitrofuran-2-carbaldehyde N(4)-allyl-3-thiosemicarbazone (Ligand) | Human Leukemia HL-60 | 10-5 | 57.7 | studiamsu.md |
| Cu(HL)2(NO3)2 (Copper Complex) | Human Leukemia HL-60 | 10-5 | 66.0 | studiamsu.md |
Modulation of Biological Efficacy through Metal Ion Variation
The nature of the central metal ion in a thiosemicarbazone complex is a key determinant of its biological efficacy and mechanism of action. nih.gov Different metal ions confer distinct physicochemical properties to the complex, such as geometry, redox potential, and Lewis acidity, which in turn influence its interaction with biological targets.
Studies comparing complexes of the same thiosemicarbazone ligand with various metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) have revealed significant differences in their biological activities. benthamopenarchives.comnih.gov For instance, copper(II) complexes of thiosemicarbazones are often found to be the most potent inhibitors of tumor cell growth, which is sometimes attributed to their ability to generate reactive oxygen species (ROS) and inhibit crucial cellular enzymes like ribonucleotide reductase. nih.govbenthamopenarchives.com
In contrast, nickel(II) complexes of a related furaldehyde thiosemicarbazone showed notable antifungal activity against human pathogenic fungi, which was compared to that of a similar copper complex, highlighting the specificity of the metal ion's role. nih.gov The variation in activity is not limited to potency but also extends to the mechanism of action. For example, research on complexes of 9-cis-retinal (B17824) thiosemicarbazone with different metals showed that the nickel(II) complex exhibited an intercalative DNA binding mode, while the copper(II) complex favored external binding, and the cobalt(III) complex showed no DNA interaction. benthamopenarchives.com This demonstrates that by simply changing the metal ion, the biological target and mode of action of the thiosemicarbazone can be fundamentally altered.
Table 2: Influence of Metal Ion on the Properties of Thiosemicarbazone Complexes
| Metal Ion | Complex Example | Observed Biological Property/Interaction | Reference |
|---|---|---|---|
| Copper (II) | Cu(II) complex of 9-cis-retinal thiosemicarbazone | External DNA binding mode, induces apoptosis | benthamopenarchives.com |
| Nickel (II) | Ni(II) complex of 9-cis-retinal thiosemicarbazone | Intercalative DNA binding behavior | benthamopenarchives.com |
| Cobalt (III) | Co(III) complex of 9-cis-retinal thiosemicarbazone | No DNA interaction observed | benthamopenarchives.com |
| Nickel (II) | [Ni(M5HFTSC)2Cl2] | Antifungal activity against Aspergillus fumigatus and Candida albicans | nih.gov |
Coordination-Induced Chemical Transformations (e.g., Desulfurization Processes)
Beyond modulating bioactivity, the coordination of this compound to a metal ion can induce chemical transformations within the ligand itself. nih.govresearchgate.net One of the notable reactions is desulfurization, which involves the cleavage of the carbon-sulfur bond in the thiourea (B124793) moiety of the thiosemicarbazone. nih.gov
Biological Activity Investigations and Mechanistic Insights of 5 Nitro 2 Furaldehyde Thiosemicarbazone and Its Complexes
Antimicrobial Research
Research into 5-Nitro-2-furaldehyde (B57684) thiosemicarbazone has highlighted its potential as a broad-spectrum antimicrobial agent. The presence of the 5-nitrofuran group is often associated with the antimicrobial and antiprotozoal activity of this class of compounds.
Antibacterial Efficacy
The antibacterial properties of 5-Nitro-2-furaldehyde thiosemicarbazone and its derivatives have been evaluated against both Gram-positive and Gram-negative bacteria.
Studies have shown that this compound and related compounds are active against various Gram-positive bacteria. Early research indicated that a series of 5-nitro-2-furaldehyde thiosemicarbazones exhibited antibacterial activity. acs.org More recent investigations have focused on specific, highly pathogenic species.
One area of significant interest has been the activity against Clostridium difficile, a major cause of antibiotic-associated diarrhea. A study on furylidene thiosemicarbazones found that a derivative of this compound displayed promising activity against this clinically important bacterium. nih.govnih.gov The key structural features for this activity were identified as the 5-nitrofuryl group, an ethyl group at the N-4 position of the thiosemicarbazone moiety, and an ethylene (B1197577) spacer. aston.ac.uk The minimum inhibitory concentrations (MICs) for a closely related compound against various C. difficile strains are presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of a 5-Nitrofuryl Thiosemicarbazone Derivative Against Clostridium difficile Strains aston.ac.uk
| Organism | MIC (µg/mL) |
|---|---|
| C. difficile Z16 | 8-16 |
| C. difficile Z21 | 16-32 |
| C. difficile Z66 | 4-8 |
| C. difficile Z179 | 2-4 |
| C. difficile Z251 | 1-2 |
The efficacy of this compound extends to Gram-negative bacteria such as Escherichia coli. An early study reported that the N-4 diethyl analogue of a this compound derivative demonstrated good activity against E. coli. aston.ac.uk However, detailed quantitative data for the parent compound is limited in recent studies. The antibacterial activity of various thiosemicarbazone complexes against E. coli has been noted, with some silver complexes showing MIC values comparable to the standard drug ciprofloxacin. dergipark.org.tr
A critical aspect of antimicrobial research is the evaluation of new compounds against drug-resistant strains. While data on this compound itself is scarce, research on its metal complexes and those of structurally similar thiosemicarbazones has shown promising results. For example, zinc(II) complexes of 5-nitro-salicylaldehyde thiosemicarbazones have demonstrated high antimicrobial activity against methicillin-resistant S. aureus (MRSA). rsc.org This suggests that the core structure, when complexed with a metal ion, can be effective against these challenging pathogens. A related nitrofuran-containing compound also showed activity against MRSA, with MIC values ranging from 4-8 µg/mL. aston.ac.uk
Table 2: Minimum Inhibitory Concentration (MIC) of a 5-Nitrofuryl Thiosemicarbazone Derivative Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains aston.ac.uk
| Organism | MIC (µg/mL) |
|---|---|
| MRSA A3 | 4-8 |
| MRSA B1 | 4-8 |
Antifungal Efficacy
In addition to its antibacterial properties, this compound and its derivatives have been investigated for their activity against fungal pathogens.
Early studies indicated that several thiosemicarbazones derived from 5-nitro-2-furaldehyde possessed in vitro antifungal activity against Trichophyton mentagrophytes and Candida albicans. acs.org Specifically, the N-4 diethyl analogue of a related compound showed moderate activity against these fungi. aston.ac.uk
More recent research has focused on the antifungal potential of metal complexes of similar thiosemicarbazones. Zinc complexes of 5-nitro-salicylaldehyde thiosemicarbazones have shown significant activity against C. albicans. rsc.org The antifungal activity of thiosemicarbazone compounds is an area of active research, with some derivatives showing potent effects.
Antitubercular and Antimycobacterial Activity
The compound this compound has been a subject of investigation for its antimycobacterial properties since the mid-20th century. Research has established its activity against the causative agent of tuberculosis, Mycobacterium tuberculosis, and other related mycobacteria.
Efficacy against Mycobacterium tuberculosis
Early research into nitrofuran derivatives identified this compound as possessing notable antibacterial properties, including efficacy against Mycobacterium tuberculosis. nih.gov Studies from 1967 highlighted its activity as part of a broader investigation into various semicarbazone and thiosemicarbazone derivatives. nih.gov This foundational work established the potential of the nitrofuryl scaffold in targeting this resilient pathogen. Further studies have explored the bactericidal activity of nitrofurans, a class to which this compound belongs, against both actively growing and dormant mycobacteria, which is a critical feature for antitubercular agents. oup.com
In Vitro Studies on Mycobacterial Inhibition
In vitro testing has demonstrated that this compound inhibits a range of bacteria. The bactericidal effect of nitrofurans has been observed against Mycobacterium bovis BCG, a close relative of M. tuberculosis, where they were found to be effective against both replicating and non-replicating (dormant) bacilli. oup.com This is a significant finding, as dormant mycobacteria are notoriously difficult to eradicate with standard antibiotics. The bactericidal activity of nitrofurans like nitrofurazone (B1679002) on dormant bacilli was found to be substantially higher than that of other nitroheterocyclic drugs like metronidazole. oup.com The broad-spectrum nature of its activity was documented in early studies, showcasing inhibition against various Gram-positive and Gram-negative bacteria in addition to mycobacteria. nih.gov
Interactive Table: In Vitro Antibacterial Spectrum of this compound
| Microorganism | Result of Inhibition |
| Mycobacterium tuberculosis | Active |
| Bacillus subtilis | Active |
| Micrococcus spp. | Active |
| Streptococcus pyogenes | Active |
| Clostridium spp. | Active |
| Escherichia coli | Active |
| Salmonella typhimurium | Active |
| Proteus spp. | Active |
| Pseudomonas aeruginosa | Active |
| Candida spp. | Active |
| Trichophyton spp. | Active |
Note: This table is compiled from historical in vitro screening data. nih.gov
Proposed Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound are attributed to its classification as a nitrofuran, a class of compounds with a well-defined mechanism of action that involves intracellular activation to produce cytotoxic metabolites.
Interference with Essential Cellular Processes in Microorganisms
The primary mechanism of action for nitrofurans is dependent on their nature as prodrugs. oup.comasm.org The compound itself is relatively inert but becomes potently active once inside a microbial cell. Bacterial flavoproteins, specifically nitroreductases, reduce the 5-nitro group on the furan (B31954) ring. karger.comwikipedia.org This reduction process generates a series of highly reactive, short-lived nitrogen-containing radical species. asm.org
These reactive intermediates are indiscriminate in their targets and cause widespread cellular damage by attacking multiple macromolecules essential for survival. asm.orgwikipedia.org Key cellular processes disrupted by these metabolites include:
DNA and RNA Damage: The reactive species can cause breaks and other damage to bacterial DNA, inhibiting replication and transcription. asm.orgkarger.com
Protein Inhibition: Ribosomal proteins are a primary target, leading to the inhibition of protein synthesis. karger.com
Metabolic Pathway Disruption: The compound can interfere with crucial metabolic pathways such as pyruvate (B1213749) metabolism and the citric acid cycle. karger.com
Specifically in mycobacteria, this activation is often mediated by the deazaflavin-dependent nitroreductase (Ddn). nih.govnih.gov Furthermore, some related nitro-compounds are known to inhibit decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an enzyme that is essential for the biosynthesis of the mycobacterial cell wall. asm.orgnih.govnih.gov This multi-targeted assault is believed to be responsible for the bactericidal activity of nitrofurans and the low rate of acquired bacterial resistance. wikipedia.org
Anticancer Research
In addition to its antimicrobial properties, the 5-nitrofuryl thiosemicarbazone scaffold has been investigated for its potential as an anticancer agent. The ability of thiosemicarbazones to chelate metal ions and interact with biological systems has made them attractive candidates for oncological research.
In Vitro Anti-proliferative Activity against Various Cancer Cell Lines
Research has demonstrated that 5-nitrofuryl containing thiosemicarbazones exhibit cytotoxic effects against human cancer cells. nih.govnih.gov Studies involving gold(I) complexes of these thiosemicarbazones also evaluated the cytotoxicity of the uncomplexed ligands themselves against a panel of cancer cell lines. nih.govnih.gov One such study confirmed the anti-proliferative activity against a human renal cancer cell line (Caki-1). nih.gov
The proposed mechanism for the anticancer activity involves interaction with DNA and the subsequent induction of cell death via apoptosis. nih.govnih.gov Structurally similar compounds, such as 5-nitro-thiophene-thiosemicarbazone derivatives, have shown potent in vitro antiproliferative activity against various cancer cell lines, including human leukemia (HL-60) and chronic myelocytic leukemia (K-562) cells. researchgate.net These related compounds were found to induce apoptosis, arrest the cell cycle, and interact with DNA, likely through intercalation. researchgate.net
Interactive Table: Representative In Vitro Anticancer Activity of Structurally Related Thiosemicarbazone Derivatives
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HL-60 | Promyelocytic Leukemia | 0.5 - 1.9 |
| K-562 | Chronic Myelocytic Leukemia | 0.5 - 1.9 |
| NCIH-292 | Lung Mucoepidermoid Carcinoma | > 25 |
Note: The data in this table is for the closely related 5-nitro-thiophene-thiosemicarbazone derivatives and is presented as a representative example of the potential cytotoxic activity of this class of compounds. researchgate.net
Investigations into Molecular Mechanisms of Anticancer Action
The anticancer properties of thiosemicarbazones, including this compound, are attributed to a variety of molecular mechanisms. nih.gov These compounds have been shown to inhibit DNA synthesis, cell proliferation, angiogenesis, and metastasis, while also modulating signaling pathways. nih.gov Their coordination with metal ions, such as gold(I), can enhance their cytotoxic effects. nih.gov
Studies on gold(I) complexes containing 5-nitrofuryl thiosemicarbazones have demonstrated that these compounds can induce cell death via apoptosis. nih.gov One particular study focusing on a stable and selective gold(I) compound in a renal cancer cell line (Caki-1) revealed that its mode of action involves interaction with DNA, leading to subsequent apoptosis. nih.gov The compound was also found to accumulate in the cell nuclei, further supporting a DNA-interactive mechanism. nih.gov While thiosemicarbazone derivatives of 5-[(trifluoromethyl)phenylthio]-2-furaldehyde did not induce apoptosis in platelets or monocytes, their trypanocidal activity suggests a different mechanism of action in those specific cell types. cabidigitallibrary.org
A key target for the anticancer activity of thiosemicarbazones is the enzyme ribonucleotide reductase (RNR). nih.gov This enzyme is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The inhibition of RNR by thiosemicarbazones disrupts this essential process, leading to the suppression of cancer cell growth. nih.govdiva-portal.org Triapine, a well-studied α-N-heterocyclic thiosemicarbazone, and its metal complexes have been shown to inhibit mouse ribonucleotide reductase. diva-portal.org The proposed mechanism involves the interaction of Triapine with the diferric center of the R2 protein of RNR, leading to the chelation of iron and the generation of reactive oxygen species (ROS) that damage the enzyme. diva-portal.org
The interaction with and subsequent damage to DNA is another significant aspect of the anticancer mechanism of this compound and its derivatives. nih.gov Gold(I) complexes of 5-nitrofuryl thiosemicarbazones have been shown to bind to DNA, which is believed to be a critical step in their cytotoxic and apoptotic effects. nih.gov Furthermore, 5-nitrofurfural, a related compound, has been found to induce repairable DNA damage in bacteria when photoactivated, highlighting the potential for this class of compounds to interact with and alter DNA structure. nih.gov
Antiparasitic Research
Nitro-containing compounds, including this compound, are recognized for their potent anti-infective properties, particularly against parasitic organisms. nih.gov
This compound and its derivatives have demonstrated significant in vitro activity against Trypanosoma cruzi, the etiological agent of Chagas disease. cabidigitallibrary.orgnih.govnih.gov Several synthesized derivatives have shown activity comparable to or even exceeding that of the reference drug, nifurtimox (B1683997). cabidigitallibrary.orgnih.gov The presence of a nitro group in the molecule appears to enhance its antiparasitic activity. cabidigitallibrary.org Hydroxymethylnitrofurazone (NFOH), a prodrug of nitrofurazone, has also shown both in vitro and in vivo activity against T. cruzi. researchgate.net
In the context of Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei, nitroheterocyclic compounds are a cornerstone of treatment. nih.govnih.gov Nifurtimox, a 5-nitrofuran, is used in combination therapy for HAT. nih.gov The trypanocidal activity of these compounds is dependent on their activation by a parasitic enzyme. nih.govnih.gov A 5-nitro-2-furaldehyde derivative incorporating an adamantane (B196018) moiety has exhibited potent activity against T. brucei. nih.gov
Table 1: In Vitro Antiparasitic Activity of this compound and Related Compounds
| Compound/Derivative | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| 5-[nitro-4-(trifluoromethyl)phenyltio]-2-furaldehyde thiosemicarbazone | Trypanosoma cruzi (epimastigotes) | High antiparasitic activity, similar to nifurtimox and benznidazole. | cabidigitallibrary.org |
| 5-nitro-2-furaldehyde semicarbazone derivatives | Trypanosoma cruzi | Active, with activity similar to Nifurtimox. | nih.gov |
| 5-nitro-2-furaldehyde derivative with adamantane moiety | Trypanosoma brucei | IC₅₀ value of 75 nM. | nih.govresearchgate.net |
| 4-Hexyl-1-[3-(5-nitro-2-furyl)-2-propenylidene]semicarbazide | Trypanosoma cruzi | Good anti-T. cruzi agent with a better acute toxicity profile than nifurtimox. | nih.gov |
The mode of action of 5-nitrofurans against trypanosomes involves a bioreductive activation process catalyzed by a type I nitroreductase (NTR). nih.govmdpi.com This enzyme, which is found in the parasite but is largely absent in mammals, reduces the nitro group of the prodrug to form cytotoxic metabolites. nih.gov These metabolites, such as an unsaturated open-chain nitrile in the case of nifurtimox, are responsible for the parasite-killing effect. nih.gov The dependence on this parasitic enzyme for activation is a key feature of the selective toxicity of these compounds. nih.gov Parasites with reduced levels of TbNTR exhibit resistance to these drugs, while those overexpressing the enzyme show increased sensitivity. nih.gov This enzymatic activation is crucial for the trypanocidal activity of this class of compounds. nih.govnih.gov
Other Investigated Biological Activities (e.g., Antioxidant Properties)
Investigations into the biological profile of this compound and its derivatives have extended beyond their well-documented antimicrobial and anticancer activities to include other potentially beneficial properties such as antioxidant effects. The ability of a compound to counteract oxidative stress is of significant interest in medicinal chemistry due to the role of reactive oxygen species (ROS) in the pathogenesis of various diseases.
A 2023 study by Hernández Gorritti and colleagues represents a key investigation into the antioxidant capabilities of a series of furan-2-carbaldehyde thiosemicarbazone derivatives, including this compound (referred to as compound 5 in the study). researchgate.net The antioxidant activity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common in vitro method for assessing a compound's ability to act as a free radical scavenger. researchgate.net
In this study, while the unsubstituted furan-2-carbaldehyde thiosemicarbazone (compound 1 ) demonstrated a moderate antioxidant effect with a reported IC50 value of 40.9 μg/mL, the specific quantitative data for the 5-nitro substituted derivative was not detailed in the primary findings of the publication. researchgate.net The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.
The structural characteristics of thiosemicarbazones, particularly the presence of nitrogen and sulfur atoms, are believed to contribute to their antioxidant potential. researchgate.net These atoms can donate electrons, which is a key mechanism for neutralizing free radicals. The introduction of a nitro group at the 5-position of the furan ring, as in this compound, significantly influences the electronic properties of the molecule, which in turn can modulate its biological activities. However, based on the available literature, the precise impact of this nitro-substitution on the antioxidant capacity requires more direct and detailed investigation.
While the primary focus of many studies on this compound has been on its potent antimicrobial and cytotoxic effects, the exploration of its antioxidant properties remains a less developed area of research. Further studies are warranted to fully elucidate the antioxidant profile of this compound and its metal complexes, which could reveal additional facets of its biological activity.
Research Findings on Antioxidant Activity of Furan-2-Carbaldehyde Thiosemicarbazone Derivatives
| Compound | Assay | Result (IC50) | Reference Compound (IC50) |
| Furan-2-carbaldehyde thiosemicarbazone (Compound 1 ) | DPPH | 40.9 μg/mL | Ascorbic Acid (22.0 μg/mL) |
Table 1. DPPH radical scavenging activity of a furan-2-carbaldehyde thiosemicarbazone derivative as reported by Hernández Gorritti et al., 2023. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Structural Features on Biological Efficacy
The biological potency of 5-Nitro-2-furaldehyde (B57684) thiosemicarbazone is not a monolithic property but rather a result of the interplay of its distinct structural components. Key features, including the nitro group on the furan (B31954) ring, substituents on the thiosemicarbazone moiety, and the compound's stereochemistry, all play pivotal roles in defining its therapeutic potential.
Role of the Nitro Group on the Furan Ring
The presence of a nitro group at the 5-position of the furan ring is a critical determinant of the biological activity of this class of compounds. nih.govtaylorandfrancis.com This assertion is supported by extensive research indicating that the absence of this group, or its relocation to another position on the ring, leads to a significant reduction or complete loss of activity. nih.gov The nitro group's strong electron-withdrawing nature deactivates the aromatic ring, a feature believed to be essential for its mechanism of action. nih.gov
The biological activity of 5-nitrofuran derivatives is contingent on the bioreduction of the nitro group. nih.gov This process, catalyzed by nitroreductase enzymes, transforms the nitro group into reactive intermediates, such as the nitroso and hydroxylamino derivatives. nih.govnih.govsvedbergopen.com These reactive species are thought to be responsible for the compound's cytotoxic effects by interacting with various cellular targets. nih.govringbio.com The necessity of this reductive activation underscores the indispensable role of the 5-nitro group in the bioactivity of these compounds. svedbergopen.com
Impact of Substituents on the Thiosemicarbazone Moiety (e.g., N-4 Dialkyl/Cycloalkyl Substituents)
The thiosemicarbazone side chain offers a versatile platform for structural modification, with substituents at the N-4 position significantly influencing the compound's biological profile. The introduction of dialkyl or cycloalkyl groups at this position has been a key strategy in the development of more potent and selective analogs. nih.govresearchgate.net
The following table provides examples of how different substituents on the thiosemicarbazone moiety can affect the biological activity of related compounds.
| Compound | N-4 Substituent(s) | Observed Biological Activity |
| Dp44mT | 4,4-dimethyl | Potent anti-tumor activity researchgate.net |
| DpC | 4-cyclohexyl-4-methyl | Clinically trialed anti-cancer agent researchgate.net |
| 5-nitroisatin-4-thiomorpholinyl-3-thiosemicarbazone | Thiomorpholinyl | In vitro antiproliferation against cancer cells researchgate.net |
| 5-nitroisatin-4,4-dimethyl-3-thiosemicarbazone | 4,4-dimethyl | In vitro antiproliferation against cancer cells researchgate.net |
Significance of Stereochemistry (E/Z Isomerism)
The geometry around the C=N double bond of the thiosemicarbazone moiety gives rise to E/Z isomerism, a form of stereoisomerism that can have a profound impact on biological activity. studymind.co.ukdocbrown.infochemguide.co.uk The spatial arrangement of the substituents can influence how the molecule fits into the binding site of its biological target.
Correlations between Physicochemical Parameters and Bioactivity
The biological activity of a compound is not solely determined by its structural features but also by its physicochemical properties. Understanding the correlation between these parameters and bioactivity is essential for optimizing drug candidates.
Relationship between Lipophilicity and Biological Activity
Lipophilicity, often expressed as the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For 5-Nitro-2-furaldehyde thiosemicarbazone and its analogs, lipophilicity plays a significant role in their ability to cross cellular membranes and reach their intracellular targets. mdpi.comnih.gov
An optimal level of lipophilicity is often required for maximal biological activity. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor solubility in aqueous biological fluids and non-specific binding to lipids and proteins. Therefore, modulating the lipophilicity through structural modifications, such as the introduction of specific substituents, is a key strategy in drug design. mdpi.com For instance, the introduction of a trifluoromethylphenyl substituent has been explored to enhance the lipophilicity of thiosemicarbazide (B42300) derivatives, potentially improving their ability to cross cellular membranes. mdpi.com
The following table illustrates the predicted lipophilicity (XlogP) for this compound.
| Compound | Predicted XlogP |
| This compound | 1.6 uni.lu |
Rational Design Strategies for Enhanced Potency and Selectivity
The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved potency and selectivity. By understanding which structural features are critical for activity and how physicochemical properties influence efficacy, medicinal chemists can make targeted modifications to the lead compound.
Key strategies for the rational design of this compound analogs include:
Modification of the N-4 position of the thiosemicarbazone moiety: Introducing various alkyl, cycloalkyl, or aryl substituents can modulate lipophilicity and steric properties to optimize target binding and cellular uptake. nih.govresearchgate.netresearchgate.net
Introduction of different heterocyclic rings: Replacing the furan ring with other heterocycles can alter the electronic properties and potential interactions with the biological target.
Formation of metal complexes: The strong coordinating ability of the thiosemicarbazone ligand allows for the formation of metal complexes (e.g., with copper, palladium, or gold), which can exhibit enhanced biological activity and novel mechanisms of action. researchgate.netnih.govrsc.org For example, palladium complexes with thiosemicarbazone ligands have shown moderate antitumoral activity with reduced toxicological effects. rsc.org
Isosteric replacement: Replacing certain atoms or groups with others that have similar size and electronic properties can lead to improved pharmacological profiles.
By employing these strategies, researchers aim to develop new generations of thiosemicarbazone-based therapeutic agents with superior efficacy and a better safety profile for the treatment of various diseases. elsevierpure.comnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 5-Nitro-2-furaldehyde (B57684) thiosemicarbazone and related compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. Theoretical studies on 5-nitrofuryl thiosemicarbazone radicals have employed DFT methods, such as B3LYP, in conjunction with ab initio methods, to calculate molecular conformations and electronic properties. researchgate.net These calculations have shown that the molecules can adopt different conformations, revealing patterns of spin density delocalization that are unusual for free radicals derived from aromatic nitro compounds. researchgate.net
Furthermore, DFT calculations have been successfully used to describe the experimental spectra of free nitrofuran thiosemicarbazone ligands, indicating that the theoretical models provide an accurate representation of the molecular conformation and electronic distribution. nih.gov The electronic structure of thiosemicarbazones is generally characterized by significant π-delocalization, a feature that can be effectively modeled by DFT. nih.gov In studies of related thiosemicarbazone derivatives, ligands are typically optimized using DFT methods like B3LYP with a 6-31G basis set before performing further simulations such as molecular docking. This initial optimization is crucial for obtaining a realistic, low-energy conformation of the molecule for subsequent interaction studies.
Vibrational analysis using computational methods is a key technique for interpreting and assigning experimental infrared (IR) and Raman spectra. For 5-nitrofuryl thiosemicarbazones, DFT calculations have proven effective in describing the vibrational spectra. nih.gov The combination of experimental and theoretical approaches allows for a detailed characterization of the main vibrational modes, which is crucial for understanding how the thiosemicarbazone moiety coordinates to metal ions or interacts with biological targets. nih.gov
This correlative approach helps to assign specific vibrational bands in complex spectra, which can be challenging due to the presence of multiple functional groups like the nitrofuran moiety. nih.gov For instance, theoretical calculations can precisely identify the frequencies corresponding to the C=S and C=N stretching vibrations, which are key indicators of the ligand's coordination behavior. nih.goviosrjournals.org
Below is a table showing typical vibrational frequencies for key functional groups in thiosemicarbazones, which are often correlated with DFT calculations for accurate assignment.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Amine (NH₂) | Stretching | 3150 - 3370 | iosrjournals.org |
| Azomethine (C=N) | Stretching | ~1590 - 1620 | iosrjournals.org |
| Thioamide I (>C=S-NH) | Asymmetric Stretching | ~1585 | iosrjournals.org |
| Thioamide II (>C=S-NH) | Symmetric Stretching | ~1450 | iosrjournals.org |
| Thione (C=S) | Stretching | ~1000 - 1200 | mdpi.com |
This table presents generalized data for the thiosemicarbazone functional group; specific values for 5-Nitro-2-furaldehyde thiosemicarbazone would be determined through specific experimental and computational analysis.
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying excited states and predicting electronic transitions, such as those observed in UV-visible spectroscopy. Experimental studies on the precursor, 5-nitro-2-furaldehyde (NFA), using laser flash photolysis have identified a short-lived transient absorption assigned to the lowest triplet state (³NFA*). rsc.org The formation of this triplet state and its subsequent decay into radical ions are critical aspects of the molecule's photochemistry. rsc.org
TD-DFT calculations can model such electronic excitations, providing theoretical support for the assignment of observed transient species. These calculations can predict the energies and characteristics of electronic transitions, such as the (n, π) transition attributed to ³NFA, which is consistent with its observed reactivity in hydrogen-atom abstraction. rsc.org By simulating the electronic spectrum, TD-DFT helps to understand the photophysical processes that may be relevant to the compound's mechanism of action and potential phototoxicity.
Molecular Modeling and Docking Studies
Molecular modeling and docking are essential computational techniques for predicting how a ligand like this compound might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. For thiosemicarbazone derivatives, docking studies have been conducted against various biological targets to elucidate their mechanism of action. These studies have successfully predicted binding modes that are consistent with experimental observations. For example, docking studies of various thiosemicarbazones have revealed key interactions, such as the chelation of metal ions in the active site of metalloenzymes via the sulfur and nitrogen atoms of the thiourea (B124793) moiety.
In studies on tyrosinase inhibitors, docking revealed that thiosemicarbazones orient themselves within the active site to allow the sulfur atom to interact with catalytic copper ions. nih.gov Similarly, docking of 5-nitro-thiophene-thiosemicarbazone derivatives with DNA suggested an intercalating mode of interaction within the DNA groove, which was corroborated by spectroscopic data. rsc.orgnih.gov These predictions are vital for understanding the structural basis of the compound's biological activity.
The table below summarizes common interactions predicted by docking studies for thiosemicarbazone derivatives with protein targets.
| Interaction Type | Interacting Atoms/Groups (Ligand) | Interacting Residues (Protein) | Target Example | Reference |
| Metal Chelation | Sulfur (C=S), Hydrazine (B178648) Nitrogen | Catalytic Metal Ions (e.g., Cu²⁺, Ni²⁺) | Tyrosinase, Urease | nih.govresearchgate.net |
| Hydrogen Bonding | Terminal Amino (NH₂), Hydrazine (NH) | Histidine, Aspartate, Serine | Tyrosinase, Topoisomerase II | nih.govacs.org |
| Pi-Interactions | Aromatic Ring (Furan) | Histidine, Phenylalanine, Tyrosine | Various | nih.gov |
The structural framework of this compound makes it a valuable scaffold for in silico screening and the rational design of new therapeutic agents. Computational approaches allow for the virtual screening of large libraries of thiosemicarbazone derivatives against specific biological targets. nih.govresearchgate.net This process helps prioritize compounds for synthesis and biological testing, saving time and resources.
By analyzing the structure-activity relationships (SAR) from these in silico studies, medicinal chemists can design new molecules with improved potency and selectivity. For instance, if docking studies reveal that a particular substitution on the furan (B31954) ring enhances binding to a target, new derivatives incorporating this feature can be designed. researchgate.net Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to assess their drug-likeness at an early stage of development. researchgate.netnih.gov This integrated computational approach is central to modern drug discovery and has been applied to develop novel thiosemicarbazone-based inhibitors for enzymes like urease and potential anticancer agents. researchgate.netacs.org
Crystal Engineering and Supramolecular Interactions
Analysis of Hydrogen Bonding Networks and Crystal Packing
Thiosemicarbazones, as a class of compounds, are well-known for their extensive hydrogen bonding capabilities. The presence of the thioamide and hydrazine moieties provides multiple hydrogen bond donors (N-H groups) and acceptors (the sulfur atom of the C=S group and the nitrogen atoms). It is highly probable that this compound molecules in the solid state are interconnected through a network of intermolecular hydrogen bonds.
For instance, studies on similar aromatic and heterocyclic thiosemicarbazones reveal common hydrogen bonding patterns, such as the formation of centrosymmetric dimers via N—H⋯S hydrogen bonds. In these arrangements, the thioamide groups of two molecules interact, creating a stable, dimeric unit. These dimers then serve as building blocks for the extended three-dimensional crystal lattice.
The crystal structures of two related 5-nitrofuryl-containing thiosemicarbazone ligands, designated as HTSC-2 and HTSC-3, have been reported to crystallize in the monoclinic P21/c or P21/n space group. This suggests a high likelihood that this compound would adopt a similar packing arrangement, characterized by a dense network of hydrogen bonds.
A summary of typical hydrogen bond interactions and packing features in related thiosemicarbazones is presented in the table below:
| Interaction Type | Donor/Acceptor Groups | Common Motifs |
| Strong Hydrogen Bonds | N-H --- S | Centrosymmetric dimers |
| N-H --- N | Inter-chain or inter-layer connections | |
| Weak Hydrogen Bonds | C-H --- O (nitro) | Stabilization of packing |
| C-H --- S | Further cross-linking of molecules | |
| Other Interactions | π-π stacking | Furan-furan or furan-thiosemicarbazone interactions |
Full Interaction Maps Analysis
Full Interaction Maps (FIMs) are a powerful computational tool used to visualize the interaction preferences of a molecule. This analysis helps in understanding how a molecule is likely to interact with other molecules in its environment, providing valuable information for crystal structure prediction and the design of co-crystals.
A FIM analysis for this compound would map the regions around the molecule that are most likely to interact with hydrogen bond donors, acceptors, and hydrophobic groups. The map is generated by probing the molecular surface with different chemical groups and calculating the interaction energies.
Based on the functional groups present in this compound, a hypothetical FIM analysis would likely reveal the following:
Strong Hydrogen Bond Acceptor Regions: Concentrated around the sulfur atom of the thiocarbonyl group (C=S) and, to a lesser extent, the nitrogen atoms of the hydrazine and the oxygen atoms of the nitro group.
Strong Hydrogen Bond Donor Regions: Located around the N-H protons of the thioamide and hydrazine moieties.
Hydrophobic Regions: Associated with the furan ring.
This analysis would be instrumental in rationalizing the observed crystal packing and predicting potential polymorphs. By comparing the actual intermolecular interactions in a crystal structure with the ideal interaction regions predicted by the FIM, one can assess the stability of the crystal packing. For instance, if the strong donor and acceptor regions are fully satisfied by intermolecular hydrogen bonds, this would indicate a highly stable and favorable packing arrangement.
While a specific FIM analysis for this compound is not publicly documented, the general principles of this technique provide a theoretical framework for understanding its supramolecular chemistry.
Future Research Directions and Translational Perspectives
Development of Novel 5-Nitro-2-furaldehyde (B57684) Thiosemicarbazone Derivatives with Optimized Biological Profiles
The development of novel analogs of 5-nitro-2-furaldehyde thiosemicarbazone is a primary focus of current research. The goal is to synthesize derivatives with enhanced efficacy, greater selectivity, and improved pharmacokinetic properties. nih.gov Scientific investigations have shown that modifying the core structure can lead to compounds with significantly optimized biological profiles.
One successful strategy involves the synthesis of novel semicarbazone derivatives by introducing different chemical moieties to the parent molecule. For example, derivatives prepared from 5-nitro-2-furaldehyde and semicarbazides featuring a spermidine-mimetic component have been evaluated for their antitrypanosomal activity. nih.gov Structure-activity relationship (SAR) studies of these derivatives revealed a correlation between the lipophilic-hydrophilic balance and in vivo trypanocidal effects, suggesting that tuning these properties can optimize therapeutic outcomes. nih.gov
Another approach focuses on creating organometallic compounds. Gold(I) complexes incorporating 5-nitrofuryl-containing thiosemicarbazones have been synthesized and characterized. nih.gov These gold(I) compounds have demonstrated notable anticancer activity, indicating that the introduction of a metal center can confer new and potent biological functions. nih.gov
Table 1: Strategies for Developing Novel Thiosemicarbazone Derivatives
| Modification Strategy | Example Derivative Class | Targeted Biological Profile | Key Findings | Source |
|---|---|---|---|---|
| Structural Modification | Spermidine-mimetic semicarbazones | Antitrypanosomal Activity | A correlation was found between lipophilic-hydrophilic properties and in vivo activity. | nih.gov |
| Organometallic Complexation | Gold(I) thiosemicarbazone compounds | Anticancer Activity | The resulting gold complexes showed cytotoxicity against selected cancer cell lines. | nih.gov |
| Pharmacokinetic Optimization | α,α-dimethylbenzyl nitrofuran analogs | Antitubercular Activity | Improved mouse liver microsomal stability and pharmacokinetic profile were achieved. | nih.gov |
| Active Group Fixation | 5-nitrobenzimidazole-sulfonyl-acetyl thiosemicarbazides | Tuberculostatic Activity | Newly synthesized compounds demonstrated in vitro activity against Mycobacterium tuberculosis. | mdpi.com |
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of this compound is crucial for its rational development. Research suggests a multi-faceted mode of action, leveraging the distinct properties of both the 5-nitrofuran group and the thiosemicarbazone moiety.
The mechanism is likely initiated by the activation of the 5-nitrofuran group by bacterial or parasitic nitroreductases. nih.govdrugbank.com This process is believed to generate highly reactive electrophilic intermediates that can cause widespread cellular damage. drugbank.com These reactive species can attack crucial macromolecules, including bacterial ribosomal proteins, leading to the complete inhibition of protein synthesis and damage to DNA. nih.govdrugbank.com
Concurrently, the thiosemicarbazone portion of the molecule exerts its own biological effects, primarily through its strong metal-chelating properties. core.ac.uk Thiosemicarbazones are known to bind essential metal ions, particularly iron, disrupting cellular iron homeostasis. core.ac.uk This interference can inhibit key iron-dependent enzymes, such as ribonucleotide reductase, which is vital for DNA synthesis and repair. core.ac.uk
Recent studies on related 5-nitro-thiophene-thiosemicarbazone derivatives have provided further mechanistic insights, showing they can induce S-phase cell cycle arrest in cancer cells, downregulate autophagy-related genes, and inhibit key protein kinases. nih.gov This suggests that the compound may modulate critical cell signaling pathways, contributing to its antineoplastic effects. nih.gov The combination of these multiple mechanisms—nitro-reductive activation, DNA and protein damage, metal chelation, and enzyme inhibition—likely contributes to the compound's broad spectrum of activity and may explain why clinically significant resistance has been slow to develop for related drugs like nitrofurantoin (B1679001). drugbank.com
Exploration of Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and potentially overcome drug resistance, researchers are actively exploring the use of this compound derivatives in combination with other therapeutic agents. The goal is to identify synergistic or additive interactions that produce a greater effect than either drug used alone.
Studies have demonstrated promising synergistic effects when thiosemicarbazides are combined with conventional antibiotics against pathogenic bacteria. nih.govnih.gov For instance, in checkerboard assays against Staphylococcus aureus, certain 4-arylthiosemicarbazide derivatives showed synergistic activity when combined with gentamicin (B1671437) or linezolid, and additive effects with amoxicillin, levofloxacin, or vancomycin. nih.govnih.gov These findings suggest that such combinations could represent a viable strategy for treating bacterial infections. nih.gov
In the realm of oncology, thiosemicarbazones have been investigated as partners for established anticancer drugs. One study showed that thiosemicarbazones like DpC and Dp44mT act synergistically with anthracyclines (e.g., doxorubicin) in pediatric solid tumor cell lines, a combination that may help overcome P-glycoprotein (Pgp)-mediated multidrug resistance. nih.gov Another promising approach involves combining thiosemicarbazones with tyrosine kinase inhibitors (TKIs) such as sunitinib, gefitinib, and lapatinib. frontiersin.org This combination resulted in consistently synergistic and/or additive activities against cell lines from various pediatric solid tumors, providing a rationale for novel therapeutic strategies. frontiersin.org Furthermore, a thiosemicarbazone derivative was shown to act as a "booster" in 5-aminolevulinic acid (5-ALA) based photodynamic therapy, significantly enhancing the photocytotoxic effect in several cancer cell lines. mdpi.com
Table 2: Examples of Combination Therapies Involving Thiosemicarbazone Derivatives
| Thiosemicarbazone/Derivative | Combination Agent | Model System | Observed Effect | Source |
|---|---|---|---|---|
| 4-arylthiosemicarbazide | Gentamicin, Linezolid | S. aureus | Synergistic | nih.gov |
| 4-arylthiosemicarbazide | Amoxicillin, Levofloxacin, Vancomycin | S. aureus | Additive | nih.gov |
| DpC, Dp44mT | Anthracyclines (Doxorubicin) | Pediatric solid tumor cell lines | Synergistic | nih.gov |
| DpC, Dp44mT | Tyrosine Kinase Inhibitors (Lapatinib) | Pediatric solid tumor cell lines | Synergistic/Additive | frontiersin.org |
| TSC derivative 2 | 5-aminolevulinic acid (5-ALA) | Cancer cell lines (HCT 116, MCF-7) | Enhanced photocytotoxicity | mdpi.com |
Investigation of Resistance Mechanisms and Strategies to Overcome Them
While resistance to the parent class of nitrofurans is relatively uncommon, understanding potential resistance mechanisms is critical for the long-term viability of this compound. nih.gov Research into the related compound nitrofurantoin provides a robust model for these mechanisms.
The primary mechanism of resistance is the loss of function in bacterial nitroreductases, specifically those encoded by the nfsA and nfsB genes. nih.govnih.govresearchgate.net These enzymes are responsible for the metabolic activation of the nitrofuran moiety into its cytotoxic form. researchgate.net Mutations in these genes prevent the formation of the toxic intermediates, rendering the drug ineffective. nih.gov
Secondary resistance mechanisms have also been identified. These include mutations in the ribE gene, which is involved in the biosynthesis of riboflavin, a crucial cofactor for the NfsA and NfsB nitroreductases. nih.govnih.gov Additionally, the overexpression of multidrug efflux pumps, such as OqxAB, can contribute to resistance by actively transporting the compound out of the cell. nih.govresearchgate.net
Strategies to overcome or circumvent these resistance mechanisms are multifaceted. One key approach is the development of novel derivatives that may be less susceptible to these resistance pathways. For example, creating derivatives that are not substrates for efflux pumps or that have alternative mechanisms of action could prove effective. nih.gov The development of new thiosemicarbazones has been explored specifically to overcome resistance to existing compounds in the class. nih.gov
Furthermore, the use of combination therapies represents a powerful strategy. nih.gov As discussed previously, combining thiosemicarbazones with other drugs can create synergistic effects that may be effective even if resistance to one of the agents exists. For example, using a thiosemicarbazone to inhibit a resistance mechanism like Pgp-mediated efflux can re-sensitize resistant cells to another drug, such as an anthracycline. nih.gov
Q & A
Q. What are the optimized synthetic routes for 5-nitro-2-furaldehyde thiosemicarbazone, and how can reaction conditions influence yield?
The synthesis typically involves a condensation reaction between 5-nitro-2-furaldehyde and thiosemicarbazide. Key parameters include:
- Solvent selection : Ethanol or methanol is commonly used due to their polarity and ability to dissolve reactants.
- Molar ratios : A 1:1 molar ratio of aldehyde to thiosemicarbazide ensures minimal side products .
- Reaction time : Reflux for 12–24 hours under controlled temperature (~40–60°C) improves crystallinity .
- Purification : Recrystallization in ethanol or DMSO removes unreacted starting materials .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- Elemental analysis : Confirms stoichiometry (C, H, N, S content) .
- IR spectroscopy : Identifies key functional groups (e.g., ν(N–H) at 3150–3300 cm⁻¹, ν(C=S) at 750–850 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., azomethine proton at δ 8.1–8.5 ppm) and nitro group effects on aromatic signals .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
Q. How does this compound coordinate with transition metals, and what structural motifs are observed?
The ligand acts as a bidentate or tridentate donor , coordinating via:
- The thionic sulfur (C=S) and azomethine nitrogen (N–) in neutral thiosemicarbazones .
- Additional bonding through the nitro group in some complexes, forming five- or six-membered chelate rings .
- Example: Cu(II) complexes exhibit distorted square-planar geometry, confirmed by UV-Vis (d-d transitions) and magnetic susceptibility data .
Advanced Research Questions
Q. How do polymorphism and crystal packing affect the physicochemical properties of this compound?
Q. What methodological approaches resolve contradictions in spectral data interpretation for thiosemicarbazone-metal complexes?
Discrepancies in IR/NMR assignments are addressed via:
- Comparative analysis : Benchmarking against structurally similar ligands (e.g., 5-chloro analogs) .
- X-ray crystallography : Definitive bond-length and angle measurements clarify coordination modes .
- DFT calculations : Simulate vibrational spectra and electronic transitions to validate experimental data .
Q. How can computational models predict the bioactivity and stability of this compound derivatives?
QSPR/QSAR modeling leverages experimental datasets to:
- Correlate ligand descriptors (e.g., Hammett σ constants, logP) with antimicrobial or antitumor activity .
- Predict stability constants (logβ) for metal complexes using lanthanide/transition metal ion parameters .
- Guide the design of derivatives with enhanced pharmacokinetic properties (e.g., bioavailability) .
Q. What experimental strategies are used to evaluate the antitumor mechanisms of this compound-metal complexes?
Mechanistic studies employ:
- MTT assays : Quantify cytotoxicity against cancer cell lines (e.g., HeLa, HL-60) .
- Flow cytometry : Assess apoptosis induction (Annexin V/PI staining) and cell-cycle arrest (e.g., S-phase blockage) .
- ROS detection : Probe oxidative stress via fluorescent probes (e.g., DCFH-DA) .
- DNA interaction studies : Gel electrophoresis or ethidium bromide displacement assays reveal intercalation or cleavage .
Q. How do thermal decomposition profiles inform the stability of this compound complexes?
Thermogravimetric analysis (TGA) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
